Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate
Description
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is a quinoline-based derivative characterized by a methyl ester at position 2, a methyl group at position 8, and a 3-(trifluoromethyl)phenylamino substituent at position 4. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with biological activities such as kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
IUPAC Name |
methyl 8-methyl-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-11-5-3-8-14-15(10-16(18(25)26-2)24-17(11)14)23-13-7-4-6-12(9-13)19(20,21)22/h3-10H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEQCIVUQRHZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can lead to a variety of substituted quinoline derivatives .
Scientific Research Applications
Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit certain enzymes.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce cell death in cancer cells . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-2-carboxylate derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison with the structurally related compound Methyl 4-hydroxy-8-(trifluoromethyl)quinoline-2-carboxylate (CAS: 1065074-52-3) :
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Substituent Effects on Lipophilicity: The 8-methyl group in the target compound reduces molecular weight compared to the 8-trifluoromethyl group in the analog. However, the 3-(trifluoromethyl)phenylamino substituent introduces significant hydrophobicity (LogP ~3.8), whereas the 4-hydroxy group in the analog enhances polarity (LogP ~2.1) . This divergence impacts solubility and membrane permeability.
Hydrogen Bonding and Bioactivity: The 4-hydroxy group in the analog enables strong hydrogen bonding, favoring interactions with polar biological targets (e.g., enzymes with hydrophilic active sites).
Metabolic Stability: The trifluoromethyl group in both compounds enhances metabolic stability by resisting oxidative degradation.
Synthetic Accessibility: The analog’s 4-hydroxy group simplifies synthesis via direct hydroxylation, while the target compound’s aryl amino group likely requires coupling reactions (e.g., Buchwald-Hartwig amination), increasing synthetic complexity .
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